molecular formula C24H23ClN6O3S B2868225 N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872996-11-7

N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2868225
CAS No.: 872996-11-7
M. Wt: 511
InChI Key: QPCLLHPKPDZJML-UHFFFAOYSA-N
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Description

N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a potent and selective small-molecule inhibitor of the mitochondrial tetrahydrofolate cycle enzyme MTHFD2 (methylenetetrahydrofolate dehydrogenase/cyclohydrolase 2). MTHFD2 is highly expressed in many cancer cells but is largely absent in healthy, differentiated tissues, making it a compelling target for anticancer drug discovery . This compound exerts its effects by disrupting the mitochondrial one-carbon metabolism pathway, which is crucial for generating one-carbon units required for purine synthesis and the generation of NADPH. By inhibiting MTHFD2, this reagent depletes key metabolic precursors, leading to impaired nucleotide synthesis, redox imbalance, and ultimately, the suppression of cancer cell proliferation . Its primary research value lies in its utility as a chemical probe to investigate the role of mitochondrial folate metabolism in oncogenesis, tumor progression, and metabolic adaptation. Researchers employ this inhibitor in studies focusing on acute myeloid leukemia, other solid tumors, and in exploring potential synthetic lethal interactions for novel therapeutic strategies.

Properties

IUPAC Name

N-[2-[6-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN6O3S/c1-34-18-8-6-16(7-9-18)24(33)26-13-12-21-29-28-20-10-11-23(30-31(20)21)35-15-22(32)27-14-17-4-2-3-5-19(17)25/h2-11H,12-15H2,1H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCLLHPKPDZJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H23ClN6O2SC_{24}H_{23}ClN_6O_2S, with a molecular weight of 495.0 g/mol. Its structure features multiple functional groups, including a triazole moiety and a pyridazine ring, which are often associated with diverse biological activities.

PropertyValue
Molecular FormulaC24H23ClN6O2S
Molecular Weight495.0 g/mol
CAS Number872995-13-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its role in modulating immune responses.

Anticancer Activity

Research has indicated that compounds containing triazole and pyridazine structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that the compound interacts with key proteins involved in cancer pathways, suggesting its potential as a targeted therapy for tumors resistant to conventional treatments .

The proposed mechanism of action includes:

  • Inhibition of Tumor Growth : The compound may inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis.
  • Modulation of Immune Response : It has been suggested that the compound activates the STING (Stimulator of Interferon Genes) pathway, enhancing the innate immune response against tumors .
  • Targeting Specific Kinases : The presence of the triazole moiety allows for interaction with various kinases involved in tumorigenesis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the chemical structure can significantly affect the biological activity of the compound:

  • Substituents on the Benzamide Moiety : The presence of electron-donating groups (e.g., methoxy groups) enhances cytotoxicity against cancer cells.
  • Triazole Ring Influence : Variations in the triazole structure can alter binding affinity to target proteins, impacting efficacy .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Cancer Cell Lines : In vitro tests on various cancer cell lines showed that this compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Immune Activation Studies : Experimental models demonstrated enhanced activation of dendritic cells and T-cell responses when treated with this compound, indicating its potential as an immunotherapeutic agent .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Triazolopyridazine Core Derivatives

The triazolopyridazine scaffold is a critical structural element. Analogues with substitutions at positions 3, 6, and 8 of the core exhibit varied biological profiles:

Compound Name Substituents (Position) Key Features Reference
Target Compound 6-(thioether), 3-(ethyl-4-methoxybenzamide) Thioether linkage, extended benzamide side chain
N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (Compound 18) 6-methyl, 8-(4-methoxybenzyl)amino Methyl group at C6, methoxybenzyl at C8
[1,2,4]Triazolo[4,3-b]pyridazin-3-yl acetamide derivatives Variable C3 and C6 substituents Improved kinase inhibition with halogenated aryl groups

Thioether-Containing Analogues

Thioether linkages are pivotal for stability and bioactivity. Comparable compounds include:

Compound Name Thioether Structure Biological Relevance Reference
Target Compound -(CH₂)₂-S-CH₂-C(O)NH-(2-chlorobenzyl) May confer resistance to oxidative metabolism
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides (Compounds 5–18) Quinazolinone-thioacetamide hybrids Anticancer activity via topoisomerase inhibition
2-[[2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethyl]thio]-N-(2-fluorophenyl)acetamide Piperazine-thioether hybrid CNS-targeting potential

Key Insight: The target compound’s 2-chlorobenzylaminoacetamide-thioether group combines lipophilic and electron-withdrawing effects, contrasting with sulfonamide- or piperazine-linked thioethers in other derivatives .

2-Chlorobenzyl-Substituted Derivatives

The 2-chlorobenzyl group is a hallmark of the target compound. Notable analogues include:

Compound Name Core Structure Activity Profile Reference
Target Compound Triazolopyridazine-thioether Undisclosed (structural focus)
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide Isatin-thiosemicarbazone Anticancer and antiviral
N-(2-Chlorobenzyl)-4-iodo-N-(1-(pyridin-2-yl)ethyl)benzamide Benzamide-pyridine hybrid Kinase inhibitor candidate

Key Insight : The 2-chlorobenzyl motif in the target compound aligns with derivatives showing enhanced cellular penetration and target affinity , as seen in isatin-thiosemicarbazones .

Methoxybenzamide Derivatives

The 4-methoxybenzamide group modulates solubility and target interactions:

Compound Name Benzamide Substituent Pharmacological Role Reference
Target Compound 4-Methoxybenzamide Likely solubility enhancer
Methyl 4-[[2-(ethylamino)-1-methyl-2-oxoethyl]amino]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate Thienopyrimidine-methoxybenzamide Antimetabolic activity
4-Fluoro-N-[1-(1H-indol-3-ylmethyl)-2-oxoethyl]benzamide Fluorobenzamide-indole hybrid Serotonergic receptor modulation

Key Insight : The 4-methoxy group in the target compound balances hydrophilicity and aromatic interactions, a strategy shared with fluorinated or methylated benzamide derivatives .

Preparation Methods

Thioether Formation

The nucleophilic aromatic substitution at position 6 is favored by the electron-deficient triazolopyridazine ring, which activates the chloro group toward thiolate attack. Steric hindrance from the adjacent triazole ring necessitates prolonged reaction times.

Acylation Efficiency

The ethylamine spacer’s primary amine exhibits high nucleophilicity, ensuring quantitative acylation with 4-methoxybenzoyl chloride. Competing side reactions (e.g., over-acylation) are suppressed by maintaining stoichiometric control.

Challenges and Mitigation Strategies

  • Thiol Oxidation : Conducting thioether formation under inert atmosphere prevents disulfide byproduct formation.
  • Amide Reduction : LAH’s exothermic reduction requires careful temperature control to avoid decomposition.
  • Regioselectivity : The triazolopyridazine’s electronic profile directs substitution exclusively to position 6.

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